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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

For Researchers, Scientists, and Drug Development Professionals

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate
dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate
synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), CHK-336 is
under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic
disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of
CHK-336 with its target, LDHA, is crucial for its clinical development. This guide provides a
comparative overview of the biomarkers and experimental methodologies used to confirm the
target engagement and pharmacodynamic effect of CHK-336, alongside other therapeutic
modalities for hyperoxaluria.

Comparative Analysis of Therapeutic Agents for
Hyperoxaluria

The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited,
recent advancements have brought targeted therapies to the forefront. CHK-336 represents a
novel oral small molecule approach. Below is a comparison with other key therapeutic
strategies.
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Substrate
RNAIi Therapeutics  Reduction Therapy
Feature CHK-336 . . .
(e.g., Nedosiran) (siRNA targeting
GO - for PH1)
Lactate Lactate _
Glycolate Oxidase
Target Dehydrogenase A Dehydrogenase (LDH) (GO)
(LDHA)[1][2][4] [5]
) Small Molecule RNA interference Small interfering RNA
Modality . . .
Inhibitor[1] (RNAD)[5] (SiRNA)
Silencing of the gene
) N Silencing of the gene expressing the GO
Direct, competitive _ .
] o expressing the LDH enzyme, reducing the
Mechanism inhibition of LDHA

enzyme activity.[1]

enzyme, reducing its

overall levels.[5]

production of the

oxalate precursor

glyoxylate.
o ] Subcutaneous Subcutaneous
Administration Oral[1] L L
injection injection

Applicability

Potentially all forms of
Primary Hyperoxaluria
(PH1, PH2, PH3).[1]
[3]

PH1 and PH2[5]

Primarily Primary
Hyperoxaluria Type 1
(PH1).

Biomarkers for Validating Target Engagement

The validation of target engagement for CHK-336 and comparable therapies relies on a multi-

tiered biomarker approach, spanning from direct enzyme inhibition to downstream

pharmacodynamic effects.

Table 1: Key Biomarkers for Target Engagement
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Biomarker
Category

Specific Biomarker

CHK-336

RNAi Therapeutics
(e.g., Nedosiran)

Direct Target

Engagement

LDHA Enzyme Activity

Potent inhibition with
anIC50 <1 nMin

biochemical assays.

[6]

Reduced expression
and activity of the

LDH enzyme.

Cellular Target

Engagement

Lactate Production in

Hepatocytes

Inhibition of lactate
production in primary
mouse hepatocytes
(IC50 < 100 nM).[6]

Decreased LDH
protein levels and
subsequent reduction

in lactate production.

Pharmacodynamic
(PD)

Urinary Oxalate

Excretion

Dose-dependent
reduction in urinary
oxalate in mouse
models of PH1 and
PH2.[1][3][4]

Significant reduction
in 24-hour urinary
oxalate excretion in
patients.[5]

Proof-of-Mechanism

(Human)

13C2-Oxalate from

13C2-Glycolate Tracer

Blockade of the
conversion of 13C»-
glycolate to 13C2-
oxalate in healthy

volunteers.[1][7]

Not applicable in the
same manner, as the
mechanism is gene
silencing rather than
direct enzyme

inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of target engagement.

Below are protocols for key experiments cited in the evaluation of CHK-336.

Protocol 1: In Vitro LDHA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHK-336 against

LDHA.

Materials:

e Recombinant human LDHA enzyme
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NADH (B-Nicotinamide adenine dinucleotide, reduced form)

Pyruvate

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

CHK-336 (serial dilutions)

Microplate reader capable of measuring absorbance at 340 nm
Procedure:

e Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of
a microplate.

e Add serial dilutions of CHK-336 or vehicle control to the wells.
 Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).
« Initiate the enzymatic reaction by adding pyruvate to all wells.

e Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation
of NADH to NAD+.

e Calculate the rate of reaction for each concentration of CHK-336.

» Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Lactate Production Assay

Objective: To assess the ability of CHK-336 to inhibit LDHA activity in a cellular context.
Materials:
e Primary mouse hepatocytes

e Cell culture medium
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CHK-336 (serial dilutions)

Lactate assay kit (e.g., colorimetric or fluorometric)

Cell lysis buffer

Microplate reader
Procedure:

o Culture primary mouse hepatocytes in a multi-well plate until they reach the desired
confluency.

o Treat the cells with serial dilutions of CHK-336 or vehicle control for a specified duration.
o Lyse the cells to release intracellular contents.

o Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates
according to the manufacturer's instructions.

o Normalize the lactate concentration to the total protein concentration in each sample.

e Plot the normalized lactate concentration against the logarithm of the CHK-336
concentration to determine the cellular 1C50.

Protocol 3: In Vivo Pharmacodynamic Study in Mouse
Models of Primary Hyperoxaluria

Objective: To evaluate the effect of CHK-336 on urinary oxalate excretion in preclinical models
of PH.

Materials:
e PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[1]
o CHK-336 formulated for oral administration.

e Metabolic cages for urine collection.
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e Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).
Procedure:

e Acclimate mice to metabolic cages.

o Collect 24-hour baseline urine samples.

e Administer CHK-336 or vehicle control orally to the mice once daily for a defined period (e.qg.,
7 days).[3][4]

o Collect 24-hour urine samples at specified time points during the treatment period.
o Measure the urinary oxalate concentration and volume for each sample.
o Calculate the total 24-hour urinary oxalate excretion.

o Compare the urinary oxalate excretion in the CHK-336-treated group to the vehicle-treated
group to determine the percentage of reduction.

Protocol 4: *C2-Glycolate Tracer Study in Humans

Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic
oxalate production in humans.[1]

Materials:

o 13Cz-labeled glycolate (stable isotope tracer).

e CHK-336 or placebo.

¢ Analytical method for measuring 13Cz-oxalate in urine (e.g., LC-MS/MS).
Procedure:

o Administer a single oral dose of CHK-336 or placebo to healthy volunteers.

o After a specified time, administer an oral dose of the 3Cz-glycolate tracer.
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o Collect urine samples at various time points post-tracer administration.
e Analyze the urine samples to quantify the amount of 13C2-oxalate excreted.

o Compare the amount of 13Cz-oxalate in the urine of subjects who received CHK-336 versus
those who received a placebo. A reduction in 13Cz-oxalate excretion in the CHK-336 group
demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key concepts discussed.
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Caption: Mechanism of action of CHK-336 in reducing hepatic oxalate production.
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Caption: Experimental workflow for validating CHK-336 target engagement.
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Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating CHK-336 Target Engagement: A Comparative
Guide to Biomarker Strategies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933690#validating-chk-336-target-engagement-
with-biomarkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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